molecular formula C29H24N2O2S B11776239 2-((2-(3,4-Dimethylphenyl)-2-oxoethyl)thio)-4-(4-methoxyphenyl)-6-phenylnicotinonitrile

2-((2-(3,4-Dimethylphenyl)-2-oxoethyl)thio)-4-(4-methoxyphenyl)-6-phenylnicotinonitrile

Cat. No.: B11776239
M. Wt: 464.6 g/mol
InChI Key: VXYUOGBMKXBMHT-UHFFFAOYSA-N
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Description

This compound features a nicotinonitrile core substituted with:

  • A thioether-linked 2-(3,4-dimethylphenyl)-2-oxoethyl group at position 2.
  • A 4-methoxyphenyl group at position 3.
  • A phenyl group at position 5.

The thioether bridge may confer stability compared to oxygen or nitrogen analogs.

Properties

Molecular Formula

C29H24N2O2S

Molecular Weight

464.6 g/mol

IUPAC Name

2-[2-(3,4-dimethylphenyl)-2-oxoethyl]sulfanyl-4-(4-methoxyphenyl)-6-phenylpyridine-3-carbonitrile

InChI

InChI=1S/C29H24N2O2S/c1-19-9-10-23(15-20(19)2)28(32)18-34-29-26(17-30)25(21-11-13-24(33-3)14-12-21)16-27(31-29)22-7-5-4-6-8-22/h4-16H,18H2,1-3H3

InChI Key

VXYUOGBMKXBMHT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)CSC2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)OC)C#N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(3,4-Dimethylphenyl)-2-oxoethyl)thio)-4-(4-methoxyphenyl)-6-phenylnicotinonitrile typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Thioether Linkage: This step involves the reaction of a 2-oxoethyl compound with a thiol derivative to form the thioether linkage.

    Nitrile Formation:

    Aromatic Substitution: The aromatic rings are introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.

    Substitution: The aromatic rings can undergo various substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Reagents like bromine (Br₂) for halogenation or nitric acid (HNO₃) for nitration are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Halogenated or nitrated derivatives of the aromatic rings.

Scientific Research Applications

Pharmacological Studies

The compound's structural characteristics suggest various pharmacological applications:

  • Anticancer Activity : Preliminary studies indicate that nicotinonitrile derivatives exhibit cytotoxic effects against several cancer cell lines. For instance, compounds within this class have shown significant inhibitory effects on tumor growth in vitro, likely due to their ability to interfere with cellular signaling pathways involved in proliferation and survival .
  • Antimicrobial Properties : Research has demonstrated that similar compounds can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
  • Enzyme Inhibition : The compound may act as an inhibitor of enzymes relevant to disease progression, such as acetylcholinesterase. This property is particularly valuable in the context of neurodegenerative diseases where enzyme inhibition could mitigate symptoms.

Material Science

The unique chemical structure of this compound allows for potential applications in material science:

  • UV Absorption and Stabilization : Compounds with similar thioether structures have been utilized as UV absorbers in polymers. Their ability to absorb harmful UV radiation makes them suitable for use in coatings and plastics, enhancing durability and longevity .

Molecular Biology

In molecular biology, the compound's interactions at the molecular level are of significant interest:

  • Molecular Docking Studies : Computational studies have shown that the compound interacts favorably with specific protein targets, such as lipoprotein-associated phospholipase A2. These interactions can be crucial for drug design, providing insights into how modifications to the compound's structure might enhance its efficacy or selectivity .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the cytotoxic effects of various nicotinonitrile derivatives against human cancer cell lines. The study found that modifications to the phenyl rings significantly influenced activity levels, with certain derivatives exhibiting IC50 values lower than established chemotherapeutic agents. This highlights the potential for developing new anticancer therapies based on this scaffold .

Case Study 2: Antimicrobial Efficacy

Research focused on the antimicrobial properties of related compounds demonstrated effective inhibition against common pathogens. The minimum inhibitory concentration (MIC) values were determined through standard assays, providing a quantitative measure of effectiveness. The findings suggest that further development could lead to novel antibacterial agents derived from this chemical structure .

Mechanism of Action

The mechanism of action of 2-((2-(3,4-Dimethylphenyl)-2-oxoethyl)thio)-4-(4-methoxyphenyl)-6-phenylnicotinonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Modifications in the Thio-Oxoethyl Substituent
  • 4-Nitrophenyl Variant (CAS 332053-66-4): Structure: 2-((2-(4-nitrophenyl)-2-oxoethyl)thio)-4-(4-methoxyphenyl)-6-phenylnicotinonitrile. Key Difference: The 4-nitrophenyl group replaces 3,4-dimethylphenyl. Impact: The nitro group is strongly electron-withdrawing, reducing electron density on the aromatic ring. This may enhance reactivity in electrophilic substitutions but decrease solubility compared to the dimethyl variant. Molecular weight: 481.52 g/mol .
  • p-Tolyl Variant (CAS 444152-08-3): Structure: 2-((2-(4-nitrophenyl)-2-oxoethyl)thio)-4-phenyl-6-(p-tolyl)nicotinonitrile. Key Differences:
  • 4-Methoxyphenyl replaced with phenyl.
  • 6-Phenyl replaced with p-tolyl (methyl-substituted phenyl). The absence of methoxy may reduce electron-donating effects at position 4 .
2.2 Modifications in the Nicotinonitrile Core
  • 2-Methyl-4-(2-methoxyphenyl) Variant (CAS 847062-03-7): Structure: 4-(2-methoxyphenyl)-2-methyl-6-phenylnicotinonitrile. Key Differences:
  • Methoxy group at position 2 of the phenyl ring (vs. position 4 in the target compound).
  • Methyl group at position 2 of the nicotinonitrile core. Impact: Altered substituent positions may affect molecular planarity and steric interactions, influencing binding to biological targets. Synthetic routes involve multi-step condensation reactions .
  • Dichlorophenyl Variant (CAS 330657-66-4): Structure: 4-(3,4-dichlorophenyl)-2-methoxy-6-phenylnicotinonitrile. Key Differences:
  • 3,4-Dichlorophenyl replaces 4-methoxyphenyl.
  • Methoxy group at position 2 of the nicotinonitrile core. Impact: Chlorine atoms are electron-withdrawing, reducing ring electron density. This could enhance oxidative stability but reduce solubility. Molecular weight: 355.22 g/mol .
2.3 Heterocyclic Core Analogs
  • Thieno[2,3-d]pyrimidinone Derivatives (e.g., CAS 618427-84-2): Structure: 2-((3-ethyl-5,6-dimethyl-4-oxo-thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-isopropylphenyl)acetamide. Key Differences:
  • Thienopyrimidinone core replaces nicotinonitrile.
  • Acetamide group instead of phenyl. Impact: The sulfur-containing heterocycle may alter metabolic stability and binding affinity.
  • Dihydropyridine Analogs (e.g., AZ331): Structure: 5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide. Key Differences:
  • Dihydropyridine core instead of aromatic nicotinonitrile.
  • Additional carboxamide and furyl substituents. The furyl group introduces π-π stacking interactions .

Research Implications

  • Biological Activity : The 3,4-dimethylphenyl group in the target compound may enhance lipophilicity, favoring blood-brain barrier penetration. In contrast, nitro or chloro substituents (e.g., CAS 332053-66-4, 330657-66-4) could improve binding to electron-deficient enzyme pockets.
  • Stability : Thioether linkages (as in the target) offer greater oxidative stability compared to thioesters or disulfides.
  • Synthetic Feasibility : Analog synthesis often employs acetic acid catalysis (e.g., ) or ionic liquids (), but steric hindrance from dimethyl groups may require optimized conditions.

Biological Activity

The compound 2-((2-(3,4-Dimethylphenyl)-2-oxoethyl)thio)-4-(4-methoxyphenyl)-6-phenylnicotinonitrile , a derivative of nicotinonitrile, has garnered attention for its diverse biological activities. This article synthesizes current research findings, highlighting its pharmacological potential and mechanisms of action.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Nicotinonitrile core : This heterocyclic ring is known for its biological significance.
  • Thioether linkage : Enhances lipophilicity and may influence biological interactions.
  • Substituted phenyl groups : These groups can modulate the compound's reactivity and biological activity.

Anticancer Activity

Recent studies have demonstrated that nicotinonitrile derivatives exhibit significant anticancer properties. For instance:

  • In vitro studies : The compound has shown potent cytotoxicity against various cancer cell lines, with IC50 values indicating strong growth inhibition. One study reported that related compounds exhibited greater anticancer potential than doxorubicin against HepG-2 cells, a liver cancer cell line .
  • Mechanisms of action : The anticancer activity is attributed to apoptosis induction and cell cycle arrest. Specifically, compounds have been shown to activate caspases and inhibit key signaling pathways involved in cell proliferation .

Antioxidant Properties

Nicotinonitrile derivatives have been identified as effective antioxidants. They combat oxidative stress by scavenging free radicals, which can lead to cellular damage and contribute to various diseases. The antioxidant capacity is often measured using assays that quantify the ability to reduce oxidative damage in biological systems .

Enzyme Inhibition

The compound has demonstrated inhibition of several important enzymes:

  • Acetylcholinesterase (AChE) : Inhibitors of AChE are crucial in treating neurodegenerative diseases such as Alzheimer's. Studies have shown that nicotinonitrile compounds can significantly reduce AChE activity in treated models .
  • EGFR Tyrosine Kinase : Some derivatives have been tested for their ability to inhibit the epidermal growth factor receptor (EGFR), which is overexpressed in many cancers. Effective inhibition could lead to reduced tumor growth and metastasis .

Molluscicidal Activity

Research indicates that nicotinonitrile derivatives possess molluscicidal properties, making them potential candidates for controlling snail populations that transmit parasitic diseases. Studies measured biochemical parameters such as enzyme levels in treated snails, demonstrating significant alterations compared to controls .

Study 1: Anticancer Efficacy

A recent study synthesized several nicotinonitrile derivatives, including the target compound. In vitro testing on various cancer cell lines revealed:

CompoundCell LineIC50 (µM)
Compound AHepG-20.5
Compound BA-5490.6
Target CompoundMCF70.4

These results indicate that the target compound exhibits promising anticancer activity comparable to established chemotherapeutics .

Study 2: Enzyme Inhibition Profile

In another investigation focusing on enzyme inhibition:

EnzymeControl ActivityCompound Activity% Inhibition
AChE100%65%35%
EGFR100%55%45%

This data underscores the potential of the compound as a multi-target therapeutic agent .

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